molecular formula C14H13NO6S B1381280 Tolcapone 5-amino-3-O-sulfate CAS No. 254902-29-9

Tolcapone 5-amino-3-O-sulfate

Cat. No.: B1381280
CAS No.: 254902-29-9
M. Wt: 323.32 g/mol
InChI Key: XXEISDBRYZQIMM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tolcapone 5-amino-3-O-sulfate can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Tolcapone 5-amino-3-O-sulfate is a derivative of tolcapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used primarily in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Tolcapone acts by inhibiting the enzyme COMT, which is involved in the metabolism of catecholamines such as dopamine. By blocking this enzyme, tolcapone increases the availability of levodopa in the brain, enhancing its therapeutic effects. The inhibition of COMT leads to reduced conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier. This results in higher concentrations of levodopa reaching the central nervous system (CNS) and prolonged dopaminergic stimulation, which is crucial for managing Parkinson's symptoms .

Pharmacokinetics

The pharmacokinetic profile of tolcapone shows rapid absorption with an absolute bioavailability of approximately 65%. It has a high protein binding rate (>99.9%) and a volume of distribution around 9 L. The primary metabolic pathway involves glucuronidation, and tolcapone is excreted predominantly via urine (57.3%) and feces (40.5%) after administration .

Parameter Value
Absorption ~65% bioavailability
Volume of Distribution 9 L
Protein Binding >99.9%
Primary Metabolism Glucuronidation
Excretion Urine: 57.3%, Feces: 40.5%

Clinical Efficacy

Clinical trials have demonstrated that tolcapone significantly improves motor functions and daily living activities in patients with Parkinson's disease who experience motor fluctuations. In a study involving 298 patients, both 100 mg and 200 mg doses administered three times daily resulted in substantial improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores over six months . The drug was well tolerated, with mild to moderate side effects primarily linked to levodopa therapy.

Case Studies

  • Long-Term Efficacy Study : A double-blind, placebo-controlled trial showed that tolcapone improved motor function and reduced levodopa dosage requirements over a 12-month period in patients without motor fluctuations .
  • Homemade Tolcapone Study : A randomized study evaluated homemade tolcapone's efficacy in improving cognitive function and reducing muscle stiffness among Parkinson's patients. Results indicated significant improvements compared to placebo, particularly in voluntary movement scores .
  • TTR Amyloidosis Research : Recent studies have explored tolcapone's potential beyond Parkinson's disease, particularly its ability to inhibit transthyretin (TTR) aggregation associated with amyloidosis. Tolcapone demonstrated strong anti-aggregational activity and protective effects against TTR-induced cytotoxicity in cell culture models .

Safety Profile

Despite its benefits, tolcapone is associated with significant risks, including hepatotoxicity. Reports indicate cases of severe liver injury leading to fulminant liver failure, necessitating careful monitoring during treatment . The risk appears heightened during the initial months of therapy.

Properties

IUPAC Name

[3-amino-2-hydroxy-5-(4-methylbenzoyl)phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15)14(17)12(7-10)21-22(18,19)20/h2-7,17H,15H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEISDBRYZQIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254902-29-9
Record name Tolcapone 5-amino-3-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254902299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLCAPONE 5-AMINO-3-O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y220T70EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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